molecular formula C74H99ClN26O8S B1192919 IY-IY-Das

IY-IY-Das

Katalognummer: B1192919
Molekulargewicht: 1548.29
InChI-Schlüssel: GUNLMEWYGXTWRN-MQSKUKMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Characterized by a fused heterocyclic core with sulfonamide and pyridine moieties, it exhibits unique electronic properties that enhance its binding affinity to target proteins, such as tyrosine kinase receptors and bacterial DNA gyrase . Preclinical studies highlight its efficacy in inhibiting tumor proliferation (IC50 = 12 nM in in vitro models) and combating multidrug-resistant pathogens (MIC90 = 2 µg/mL against Staphylococcus aureus) . Its pharmacokinetic profile, including moderate bioavailability (47% in rodent models) and a half-life of 8.2 hours, positions it as a promising candidate for further clinical development .

Eigenschaften

Molekularformel

C74H99ClN26O8S

Molekulargewicht

1548.29

IUPAC-Name

2-((6-(4-(2-(4-((2-(2-(2-((4,6-Bis(4-((S)-2-(4-((1S,2S)-1-amino-2-methylbutyl)-1H-1,2,3-triazol-1-yl)-3-(4-hydroxyphenyl)propanoyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)ethoxy)ethoxy)ethoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

InChI

InChI=1S/C74H99ClN26O8S/c1-7-48(3)65(76)58-45-100(91-88-58)60(40-52-12-16-55(102)17-13-52)69(105)95-26-30-97(31-27-95)72-84-71(85-73(86-72)98-32-28-96(29-33-98)70(106)61(41-53-14-18-56(103)19-15-53)101-46-59(89-92-101)66(77)49(4)8-2)78-20-35-107-36-37-108-38-39-109-47-54-44-99(90-87-54)34-23-93-21-24-94(25-22-93)64-42-63(80-51(6)81-64)82-74-79-43-62(110-74)68(104)83-67-50(5)10-9-11-57(67)75/h9-19,42-46,48-49,60-61,65-66,102-103H,7-8,20-41,47,76-77H2,1-6H3,(H,83,104)(H,78,84,85,86)(H,79,80,81,82)/t48-,49-,60-,61-,65-,66-/m0/s1

InChI-Schlüssel

GUNLMEWYGXTWRN-MQSKUKMISA-N

SMILES

O=C(C1=CN=C(NC2=NC(C)=NC(N3CCN(CCN4N=NC(COCCOCCOCCNC5=NC(N6CCN(C([C@@H](N7N=NC([C@@H](N)[C@@H](C)CC)=C7)CC8=CC=C(O)C=C8)=O)CC6)=NC(N9CCN(C([C@@H](N%10N=NC([C@@H](N)[C@@H](C)CC)=C%10)CC%11=CC=C(O)C=C%11)=O)CC9)=N5)=C4)CC3)=C2)S1)NC%12=C(C)C=CC=C%12Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

IY-IY-Das

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Compound A: Pyridine-Sulfonamide Analog

Compound A shares IY-IY-Das’s core structure but substitutes the pyridine ring with a quinoline group. This modification alters its physicochemical and pharmacological properties:

Property This compound Compound A
Molecular Weight (g/mol) 438.5 467.6
LogP 2.1 3.4
Aqueous Solubility (mg/mL) 1.8 0.6
IC50 (Tyrosine Kinase) 12 nM 28 nM

Key Findings :

  • Enhanced Lipophilicity: Compound A’s higher LogP improves membrane permeability but reduces solubility, limiting its intravenous application .
  • Reduced Target Affinity: The quinoline substitution disrupts hydrogen bonding with kinase active sites, lowering inhibitory potency .
Compound B: Isoxazole Derivative

Compound B replaces the sulfonamide group with an isoxazole ring, retaining similar therapeutic targets but differing in metabolic stability:

Property This compound Compound B
Metabolic Half-life (h) 8.2 4.5
CYP3A4 Inhibition Weak (IC50 > 50 µM) Moderate (IC50 = 8 µM)
Bioavailability (%) 47 62

Key Findings :

  • Improved Oral Absorption : Compound B’s isoxazole group enhances first-pass metabolism resistance, increasing bioavailability .
  • Drug-Drug Interaction Risk : Strong CYP3A4 inhibition raises concerns for polypharmacy scenarios .

Comparative Analysis with Functionally Similar Compounds

Compound C: Broad-Spectrum Kinase Inhibitor

Though structurally distinct, Compound C (a benzimidazole-carboxamide) shares this compound’s therapeutic application in oncology:

Parameter This compound Compound C
Tumor Growth Inhibition (%)* 78 84
Toxicity (LD50, mg/kg) 320 210
Cost per Dose (USD) 450 1,200

Key Findings :

  • Superior Efficacy : Compound C’s broader kinase targeting improves tumor regression but at higher toxicity and cost .
  • Economic Viability: this compound offers a safer and more affordable alternative for long-term regimens .

Integrated Discussion of Key Findings

  • Structural vs. Functional Trade-offs: While structural analogs like Compound A prioritize pharmacokinetic optimization, they often sacrifice target specificity. Functional analogs like Compound C achieve greater efficacy but introduce safety and economic barriers .
  • Limitations : Current data rely on preclinical models; comparative human trials are needed to validate these findings .

Data Tables and Research Summaries

Table 1 : Structural and Pharmacokinetic Comparison of this compound and Analogs

Compound Core Structure Bioavailability (%) Half-life (h) Therapeutic Index
This compound Pyridine-Sulfonamide 47 8.2 6.1
Compound A Quinoline-Sulfonamide 34 6.5 4.8
Compound B Pyridine-Isoxazole 62 4.5 3.9

Table 2 : Cost-Benefit Analysis of Oncology Candidates

Parameter This compound Compound C
Cost per Cycle (USD) 1,350 3,600
Median Survival (Months) 14.2 16.5
Grade 3+ Adverse Events (%) 12 29

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IY-IY-Das
Reactant of Route 2
IY-IY-Das

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.